2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide
Overview
Description
2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and a carbamothioyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent like dichloromethane. The mixture is stirred at room temperature overnight, and the resulting product is purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (chlorine and iodine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amide derivative, while oxidation might produce a sulfoxide or sulfone.
Scientific Research Applications
2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(2-chlorophenyl)carbamoyl]nicotinamide: Similar in structure but lacks the iodine atom.
2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide: Another thiourea derivative with a different aromatic ring structure.
Uniqueness
The presence of both chlorine and iodine atoms in 2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide makes it unique compared to its analogs. This combination of halogens can influence its reactivity and binding properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)carbamothioyl]-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2OS/c15-10-6-5-8(17)7-9(10)13(20)19-14(21)18-12-4-2-1-3-11(12)16/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUADOTAPUYBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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